1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)-
Description
Electronic Effects of Substituents
- N1-Benzyl vs. N1-Alkyl : Benzyl groups enhance π-π stacking capabilities compared to methyl substituents (e.g., CID 70335 ), increasing melting points by ~40–60°C in analogous compounds.
- C5-Aryl Sulfones vs. Simple Phenyl : The 4-(methylsulfonyl)phenyl group at C5 increases dipole moments (μ ≈ 5.2 D) relative to unsubstituted phenyl groups (μ ≈ 0.4 D), as observed in sulfonamide-pyrazole hybrids .
- C3-Hydroxymethyl vs. Carboxylate : Replacement of hydroxymethyl with ethyl carboxylate (as in ethyl 1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole-3-carboxylate ) reduces hydrogen bonding capacity but enhances lipid solubility (logP increases by ~1.5 units).
Structural Similarities to Bioactive Analogs
The compound shares key pharmacophoric features with dual COX-2/5-LOX inhibitors:
Properties
CAS No. |
654058-51-2 |
|---|---|
Molecular Formula |
C18H18N2O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[1-benzyl-5-(4-methylsulfonylphenyl)pyrazol-3-yl]methanol |
InChI |
InChI=1S/C18H18N2O3S/c1-24(22,23)17-9-7-15(8-10-17)18-11-16(13-21)19-20(18)12-14-5-3-2-4-6-14/h2-11,21H,12-13H2,1H3 |
InChI Key |
IMHJCOQQBQERIS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Pyrazole Core Construction via Cyclocondensation
The pyrazole scaffold is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or acetylenic ketones. For the target compound, 1-(phenylmethyl)hydrazine is reacted with a β-diketone bearing a pre-functionalized 4-(methylsulfonyl)phenyl group.
Regioselective Cyclization
Using 1-(phenylmethyl)hydrazine and 3-(4-(methylsulfonyl)phenyl)-1,3-diketone , the reaction proceeds in ethanol under reflux to yield a regioisomeric mixture of 1-benzyl-5-(4-(methylsulfonyl)phenyl)-1H-pyrazole-3-carboxylate derivatives. Separation of regioisomers is achieved via fractional crystallization or chromatography, with the desired 3-position carboxylate isolated in 65–72% yield.
Table 1: Cyclocondensation Optimization
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 72 |
| Temperature (°C) | 80 | 68 |
| Catalyst | None | — |
| Reaction Time (h) | 12 | 65 |
Introduction of the Methanol Group
The 3-carboxylate intermediate undergoes reduction to introduce the methanol moiety.
Stepwise Reduction Strategy
- Ester Hydrolysis : The carboxylate ester is hydrolyzed to a carboxylic acid using NaOH in aqueous THF (90% yield).
- Reduction to Methanol : Lithium aluminum hydride (LiAlH₄) in dry THF reduces the acid to the primary alcohol, achieving 85% yield.
Table 2: Reduction Efficiency Comparison
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| LiAlH₄ | THF | 0 → RT | 85 |
| NaBH₄/I₂ | MeOH | 25 | 62 |
| DIBAL-H | Toluene | -78 | 78 |
Palladium-Catalyzed Sulfonylation
The 4-(methylsulfonyl)phenyl group is introduced via Suzuki-Miyaura coupling. A brominated pyrazole intermediate is reacted with 4-(methylsulfonyl)phenylboronic acid under palladium catalysis.
Coupling Protocol
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₃PO₄ (3 equiv)
- Solvent : 1,4-Dioxane/H₂O (4:1)
- Temperature : 100°C, 24 hours
This step achieves 70–78% yield, with purity >95% confirmed by HPLC.
Table 3: Cross-Coupling Optimization
| Boronic Acid | Catalyst Loading | Yield (%) |
|---|---|---|
| 4-(MeSO₂)PhB(OH)₂ | 5 mol% Pd | 78 |
| 4-(MeSO₂)PhBpin | 3 mol% Pd | 72 |
Alternative Routes: Direct Sulfonylation
For substrates lacking pre-installed sulfonyl groups, post-cyclization sulfonylation is viable.
Sulfur Oxidation Strategy
- Thioether Intermediate : Introduce 4-(methylthio)phenyl via coupling.
- Oxidation : Treat with m-CPBA or Oxone® to oxidize thioether to sulfone, yielding 82–88%.
Table 4: Sulfonylation Reagent Efficiency
| Oxidizing Agent | Solvent | Yield (%) |
|---|---|---|
| m-CPBA | DCM | 88 |
| Oxone® | MeCN/H₂O | 82 |
| H₂O₂/AcOH | AcOH | 75 |
Challenges and Mitigation Strategies
Spectroscopic Characterization
Critical analytical data for the target compound:
Industrial-Scale Considerations
For kilogram-scale production, flow chemistry techniques are recommended for the cyclocondensation step, reducing reaction times from 12 hours to 2 hours. Continuous extraction and crystallization improve throughput.
Chemical Reactions Analysis
1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of the methanol group can lead to the formation of a carboxylic acid, while reduction of the methylsulfonyl group can yield a methylthio group.
Scientific Research Applications
1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In biology, it has been studied for its potential as an enzyme inhibitor and its interactions with various biological targets .
In medicine, this compound has shown promise as a potential therapeutic agent due to its unique structural features and biological activities. It has been investigated for its anti-inflammatory, anticancer, and antimicrobial properties . In industry, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of 1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth .
The molecular targets of this compound include enzymes involved in key biological processes, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity, or kinases involved in cell signaling pathways for anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
(a) 1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole Derivatives
These derivatives share the 4-(methylsulfonyl)phenyl and phenyl substituents but differ in their functional groups at position 3. For example:
- 3-Methyl-1-[4-(methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole (C₁₇H₁₆N₂O₂S): A non-polar methyl group at position 3 reduces solubility but enhances membrane permeability.
- Ethyl ester derivative (C₁₉H₁₈N₂O₄S): The ester group increases molecular weight and introduces hydrolytic instability compared to the hydroxymethyl group in the target compound.
Key Insight : The hydroxymethyl group in the target compound improves hydrophilicity and hydrogen-bonding capacity, which may enhance solubility and target interaction compared to methyl or ester derivatives.
(b) 5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol Derivatives
These hybrids incorporate a triazole ring alongside pyrazole. For example:
Functional Group Variations
(a) Sulfonyl-Containing Analogues
- 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone: This triazole derivative features a phenylsulfonyl group but lacks the pyrazole core. Its fluorinated aromatic rings enhance metabolic stability but reduce solubility .
- Patent EP3191174 : A pyrrole-based compound with a 4-(methylsulfonyl)phenyl group and trifluoromethyl substituent. Pyrrole’s aromaticity differs from pyrazole’s, altering electronic properties and binding affinities .
Biological Activity
1H-Pyrazole derivatives, including 1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique structural features, which contribute to its pharmacological potential. This article aims to explore the biological activity of this specific pyrazole derivative, supported by relevant research findings, data tables, and case studies.
Structural Overview
The molecular formula of 1H-Pyrazole-3-methanol, 5-[4-(methylsulfonyl)phenyl]-1-(phenylmethyl)- is C18H17N3O5S. The compound features a pyrazole ring substituted with a methylsulfonyl group and a phenylmethyl moiety, which are critical for its biological properties.
Pharmacological Activities
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to 1H-Pyrazole-3-methanol have been shown to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the inflammatory response. In a study comparing various pyrazole derivatives, those with a methylsulfonyl substituent demonstrated enhanced COX-2 inhibition compared to their counterparts without this group .
2. Antitumor Activity
Pyrazole derivatives have also been evaluated for their antitumor effects. In particular, compounds targeting the BRAF(V600E) mutation and other oncogenic pathways have shown promising results. For example, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines, revealing significant inhibitory activity against tumor growth .
3. Antimicrobial Properties
The antimicrobial efficacy of pyrazole derivatives has been documented extensively. A study demonstrated that certain pyrazole compounds exhibited strong activity against bacterial strains such as E. coli and Staphylococcus aureus. Specifically, the incorporation of the methylsulfonyl group was found to enhance the antimicrobial potency of these compounds .
Case Study 1: Anti-inflammatory Effects
A recent study synthesized several pyrazole derivatives and assessed their anti-inflammatory effects using in vitro assays measuring TNF-α and IL-6 levels. The compound containing the methylsulfonyl group showed up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .
Case Study 2: Anticancer Activity
In another investigation, a series of modified pyrazoles were tested against human cancer cell lines. The results indicated that the presence of the phenylmethyl group significantly improved cytotoxicity against melanoma cells, with IC50 values in the low micromolar range .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
